REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:9]=1[C:10]([OH:12])=[O:11]>C(Cl)(Cl)Cl>[Cl:4][C:16]1[C:8]([O:7][CH3:6])=[C:9]([C:13]([O:17][CH3:18])=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11]
|
Name
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|
Quantity
|
16.2 mL
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Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
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Details
|
the residue recrystallized from isopropyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C(=O)O)C(=CC1)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |